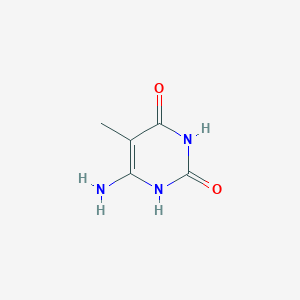
Phalloidin
Descripción general
Descripción
Phalloidin is a rigid bicyclic heptapeptide that belongs to a class of toxins called phallotoxins, which are found in the death cap mushroom (Amanita phalloides) . It is lethal when injected into the bloodstream, causing acute hunger due to the destruction of liver cells . It functions by binding and stabilizing filamentous actin (F-actin) and effectively prevents the depolymerization of actin fibers .
Synthesis Analysis
Phalloidin is a bicyclic heptapeptide containing an unusual cysteine-tryptophan linkage . The gene coding for the synthesis of phalloidin is part of the MSDIN family in the Death Cap mushroom and codes for a 34 amino acid propeptide .Molecular Structure Analysis
Phalloidin is a heptapeptide, cyclic in nature, with a crosslink between tryptophan at position 6 and cysteine at position 3 . Its structure is unusual in that it contains a cysteine - tryptophan linkage to form a bicyclic heptapeptide .Chemical Reactions Analysis
Phalloidin suspends the structural changes in actin, likely influencing its interaction with actin binding proteins .Physical And Chemical Properties Analysis
Phalloidin has a molecular weight of 788.87 g·mol −1 . It appears as needles and has a melting point of 281 °C (538 °F; 554 K) .Aplicaciones Científicas De Investigación
Actin Staining
Phalloidin is widely used in imaging applications to selectively label F-actin in fixed cells, permeabilized cells, and cell-free experiments . It binds to all variants of actin filaments in many different species of animals and plants . The binding properties of phalloidin conjugates do not change appreciably with actin from different species .
Cell Morphology Studies
Phalloidin staining is used for studying cell morphology . It provides a clear and distinct contrast between stained and unstained areas, allowing for detailed visualization of cellular structures .
Cellular Process Analysis
Phalloidin is used in the analysis of cellular processes . It can be used with other actin-binding proteins such as myosin, troponin, and DNase I . Phalloidin-stained actin filaments are still functional and able to contract .
Drug Effect Studies
Phalloidin is used in drug effect studies . It can help in understanding how different drugs affect the actin cytoskeleton and cellular processes.
Quantitative Analysis of F-actin
Fluorescent phalloidin conjugates can be used to quantitate the amount of F-actin in cells . This can be useful in various research applications, including the study of cell motility and the effects of drugs on the actin cytoskeleton.
Electron Microscopy
Biotin-XX Phalloidin can be used to visualize actin filaments by electron microscopy using standard enzyme-mediated avidin/streptavidin techniques .
Control in Blocking F-actin Staining
Unlabeled phalloidins are available for use as controls in blocking F‐actin staining . This can be useful in validating the specificity of the staining.
Promoting Actin Polymerization
Unlabeled phalloidins can also be used in promoting actin polymerization . This can be useful in studying the dynamics of actin filament assembly and disassembly.
Safety And Hazards
Phalloidin is very toxic and may be fatal if swallowed, in contact with skin, or if inhaled . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contacting with skin and eye .
Relevant Papers
- “Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells” - This paper investigates the possibility of replacing phalloidin, the standard reagent for super-resolution imaging of F-actin in fixed cells, with the actin binding peptide ‘lifeact’ .
- “Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans” - This paper discusses a safer and more flexible experimental procedure to stain actin filaments in C. elegans using phalloidin-based dyes .
Propiedades
IUPAC Name |
28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H48N8O11S/c1-15-27(47)38-22-10-20-19-7-5-6-8-21(19)41-33(20)55-13-24(34(53)43-12-18(46)9-25(43)31(51)37-15)40-32(52)26(17(3)45)42-28(48)16(2)36-30(50)23(39-29(22)49)11-35(4,54)14-44/h5-8,15-18,22-26,41,44-46,54H,9-14H2,1-4H3,(H,36,50)(H,37,51)(H,38,47)(H,39,49)(H,40,52)(H,42,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKZJLCSROULON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H48N8O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3037254 | |
| Record name | Phalloidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | Phalloidin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6606 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOLUBILITY IN WATER: O.5% AT 0 °C; MUCH MORE SOLUBLE IN HOT WATER; FREELY SOLUBLE IN METHANOL, ETHANOL, BUTANOL, PYRIDINE /HEXAHYDRATE/ | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
IN CONTRAST TO NORMAL LIVER CELLS, AS-30D RAT HEPATOMA CELLS ARE INSENSITIVE TO PHALLOIDIN. HEPATOMA CELLS APPARENTLY DO NOT CONSUME THE TOXIN AS DO NORMAL LIVER CELLS., TOLERATED DOSES OF PHALLOIDIN PROTECT MICE AGAINST LETHAL DOSES OF PHALLOIDIN. RESISTANCE IS CONFERRED BY THE 1/10 LD95 OF PHALLOIDIN AND SETS IN AT ABOUT 8 HOURS AFTER PRETREATMENT., WITHIN 1 HOUR OF EXPOSURE OF PRIMARY CULTURES OF ADULT RAT HEPATOCYTES TO PHALLOIDIN AT 50 MUG/ML, 60-70% OF THE CELLS WERE DEAD (TRYPAN BLUE-STAINABLE). THERE WAS NO LOSS OF VIABILITY OF THE SAME CELLS EXPOSED TO PHALLOIDIN IN CULTURE MEDIUM DEVOID OF CA2+. INITIALLY PHALLOIDIN INTERACTS IN A CA2+-INDEPENDENT PROCESS WITH CELL MEMBRANE-ASSOCIATED ACTIN. THE 2ND STEP IS A CA2+-DEPENDENT PROCESS THAT MOST LIKELY REPRESENTS AN INCREASED INFLUX OF CA2+ ACROSS A COMPROMISED CELL MEMBRANE PERMEABILITY BARRIER AND DOWN THE STEEP CONCENTRATION GRADIENT THAT EXISTS BETWEEN THE OUTSIDE AND INSIDE OF THE CELL. THESE RESULTS STRENGTHEN THE HYPOTHESIS THAT DISTURBANCES IN CA2+ HOMEOSTASIS ARE INDUCED IN VIVO., PHALLOIDIN ADMINISTERED TO MALE RATS FOR 7 DAYS (500 MUG/KG/DAY) INCREASED THE MEAN HEPATIC CONTENT OF FILAMENTOUS ACTIN. BOTH BILE FLOW AND BILE ACID EXCRETION DIMINISHED PROPORTIONALLY. MICROFILAMENTS MAY INFLUENCE THE PERMEABILITY OF TIGHT JUNCTIONS BETWEEN HEPATOCYTES. BILE CONSTITUENTS MIGHT REFLUX FROM THE CANALICULUS TO THE INTERCELLULAR SPACE IN PHALLOIDIN-INDUCED CHOLESTASIS. | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Phalloidin | |
CAS RN |
17466-45-4 | |
| Record name | PHALLOIDIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phalloidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3037254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phalloidin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MAXIMUM ABSORPTION (WATER): 295 NM (E= 0.597, 1%, 1 CM); MELTING POINT: 280-282 °C /HEXAHYDRATE/ | |
| Record name | PHALLOIDIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Phalloidin exhibits high specificity for filamentous actin (F-actin) over monomeric G-actin. [] It binds tightly to F-actin, stabilizing the filamentous structure by preventing depolymerization. [, , ] This binding occurs with a stoichiometry of one phalloidin molecule per two actin subunits. [] The stabilization of F-actin by phalloidin has various downstream effects, depending on the cell type and concentration used. Some of these effects include:
- Inhibition of cellular processes: Phalloidin can inhibit processes that rely on actin dynamics, such as cell motility, cytokinesis, and endocytosis. [, , , ]
- Morphological changes: Phalloidin can induce morphological changes in cells by altering the organization and distribution of actin filaments. [, , ]
- Changes in intracellular signaling: By affecting the actin cytoskeleton, phalloidin can indirectly modulate intracellular signaling pathways. [, , ]
A: Phalloidin is a bicyclic heptapeptide belonging to the phallotoxin family, which are toxins isolated from the death cap mushroom (Amanita phalloides). []
- Molecular formula: C35H48N8O11S []
- Molecular weight: 788.85 g/mol []
- Spectroscopic data: Phalloidin exhibits characteristic ultraviolet (UV) absorption and circular dichroism (CD) spectra. These spectra can be used to study its conformation and interaction with F-actin. [, ]
A: Phalloidin is a relatively stable compound. It is soluble in methanol and dimethyl sulfoxide (DMSO), but less soluble in water. [] Its stability allows for its use in various experimental settings, including:
- Live-cell imaging: Fluorescently labeled phalloidin derivatives, such as phalloidin-rhodamine, are widely used to visualize F-actin in live and fixed cells. [, , , , ]
- In vitro studies: Phalloidin is used in biochemical assays to stabilize F-actin and study actin-binding proteins. [, , ]
- Electron microscopy: Phalloidin conjugated to gold particles is used for the ultrastructural localization of F-actin in electron microscopy studies. []
A: Phalloidin is not known to possess any catalytic properties and is not used in catalysis. Its primary mode of action is through binding and stabilization of F-actin, not through enzymatic activity. []
A: Yes, computational studies have been used to understand the structure-activity relationship (SAR) of phalloidin and its analogues. Molecular modeling and docking studies have provided insights into the interaction of phalloidin with F-actin. [] These studies help to explain the structural features important for phalloidin's binding affinity and biological activity.
A: Modifications to the phalloidin structure can significantly affect its activity, potency, and selectivity. [] For instance:
- Changes in chirality: Inversion of chirality at specific amino acid residues can lead to a complete loss of toxicity. []
- Modifications to the bridging thioether unit: Changes in the thioether bridge connection can also result in significant structural changes and a complete loss of activity. []
A: Phalloidin is a potent toxin. [] While it is not specifically regulated as a hazardous substance, standard laboratory safety procedures for handling toxins should be followed. This includes wearing appropriate personal protective equipment, working in a well-ventilated area, and avoiding ingestion, inhalation, or skin contact.
A: While phalloidin is a potent toxin, its use as a therapeutic agent is limited due to its toxicity and lack of cell permeability. [] Consequently, there is limited information available regarding its ADME properties and in vivo activity and efficacy for therapeutic purposes.
A: Phalloidin is a potent toxin that primarily targets the liver. [, , ] Its toxicity stems from its ability to bind and stabilize F-actin, leading to a disruption of cellular processes that rely on actin dynamics.
ANone: Due to its toxicity and lack of therapeutic application, there is limited research on biomarkers and diagnostics related to phalloidin.
ANone: Various analytical techniques are used to study phalloidin, including:
- Spectroscopy: UV-Vis spectroscopy and fluorescence spectroscopy are used to quantify phalloidin and its conjugates. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) can be used to separate and quantify phalloidin and its derivatives. []
- Microscopy: Fluorescence microscopy is widely used to visualize phalloidin-labeled F-actin in cells. [, , , , ]
- Electrophoresis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to analyze the purity of phalloidin preparations and to study its interaction with actin. []
A: The discovery and characterization of phalloidin and other phallotoxins from the death cap mushroom marked a significant milestone in understanding the biology of actin. [] Key milestones include:
- Isolation and characterization: Phalloidin was first isolated and characterized from the death cap mushroom in the mid-20th century. []
- Elucidation of its mechanism of action: Subsequent research revealed its specific binding to F-actin and its ability to stabilize actin filaments. [, , ]
- Development of fluorescent derivatives: The development of fluorescently labeled phalloidin derivatives revolutionized the study of the actin cytoskeleton, allowing for visualization of F-actin in live and fixed cells. [, , , , ]
ANone: Phalloidin research has fostered collaborations across various disciplines, including:
- Cell biology: Phalloidin is an indispensable tool for studying actin dynamics, cell motility, and cytoskeletal organization in various cell types. [, , ]
- Developmental biology: Phalloidin helps to visualize and understand the role of the actin cytoskeleton during embryonic development. []
- Neurobiology: Phalloidin is used to investigate the role of actin in neuronal growth, synapse formation, and synaptic vesicle trafficking. [, ]
- Biophysics: Phalloidin serves as a model system for studying protein-protein interactions and the biophysical properties of actin filaments. [, ]
- Biomaterials: Researchers are exploring the use of phalloidin and its derivatives for developing biocompatible materials with controlled mechanical properties. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





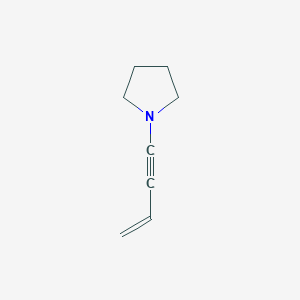
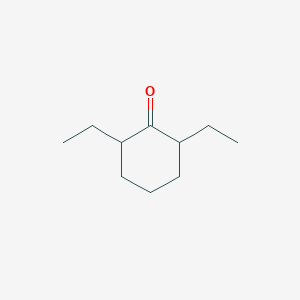

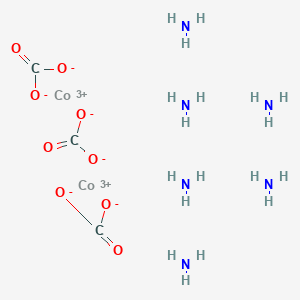
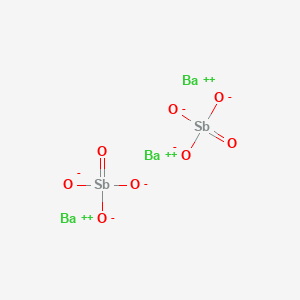
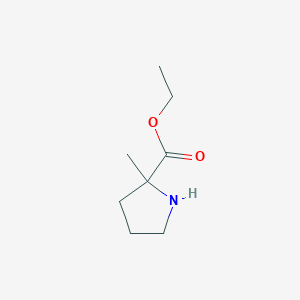

![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
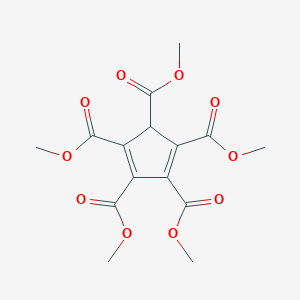
![8-Azaspiro[4.5]decane](/img/structure/B94499.png)
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
